
(4S)-6-Chloro-4-cyclopropylethynyl-4-trifluoromethyl-3,4-dihydro-1H-quinazolin-2-one
Overview
Description
Mechanism of Action
DPC-961, also known as DMP-961 or (4S)-6-Chloro-4-cyclopropylethynyl-4-trifluoromethyl-3,4-dihydro-1H-quinazolin-2-one, is a potent compound with significant implications in the treatment of HIV infections .
Target of Action
The primary target of DPC-961 is the HIV-1 Reverse Transcriptase (HIV-1 RT) . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for converting the virus’s RNA into DNA, a critical step in the replication of the virus .
Mode of Action
DPC-961 acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI) . It binds to HIV-1 RT in a non-competitive manner, thereby inhibiting the activity of the enzyme . This inhibition prevents the conversion of viral RNA into DNA, effectively halting the replication of the virus .
Biochemical Pathways
By inhibiting the action of HIV-1 RT, DPC-961 disrupts the normal replication pathway of the HIV virus . This disruption prevents the virus from proliferating and infecting new cells, thereby helping to control the spread of the infection .
Pharmacokinetics
DPC-961 is classified under the Biopharmaceutics Classification System (BCS) II, indicating that it has high permeability but low aqueous solubility . Therefore, factors such as particle size, crystal form, and surface area could significantly impact the bio-performance of DPC-961 .
Result of Action
The inhibition of HIV-1 RT by DPC-961 results in a decrease in viral replication . This decrease can help to control the progression of HIV infection, potentially leading to a reduction in the viral load within the patient .
Action Environment
The action of DPC-961 can be influenced by various environmental factors. For instance, the compound’s solubility and dissolution, and hence its bioavailability, can be affected by the pH and composition of the gastrointestinal tract . Additionally, the compound’s stability and efficacy could be influenced by factors such as temperature and humidity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of DPC-961 are largely influenced by its physicochemical characteristics. As a BCS II compound, DPC-961 displays dissolution-limited behavior . This means that the compound’s solubility in aqueous solutions can directly impact its bioavailability and performance.
Cellular Effects
The cellular effects of DPC-961 are primarily related to its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI) . Reverse transcriptase is a key enzyme in the life cycle of HIV, and by inhibiting this enzyme, DPC-961 can prevent the virus from replicating within host cells .
Molecular Mechanism
DPC-961 exerts its effects at the molecular level by inhibiting the activity of HIV-1 reverse transcriptase in a non-competitive manner . This prevents the virus from transcribing its RNA into DNA, a crucial step in the viral replication process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DPC-961 have been observed to change over time. For instance, the compound has been known to exist in many solvated forms in addition to a single, anhydrous crystal form . The transition between these forms can impact the compound’s bio-performance .
Dosage Effects in Animal Models
The effects of DPC-961 in animal models have been found to vary with dosage. In an oral absorption study in dogs, the oral absorption profiles of Form I and Form III of DPC-961 were found to be statistically identical when administered at 100mpk .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMP-961 involves several steps:
Condensation: 2’-Amino-5’-chloro-2,2,2-trifluoroacetophenone is condensed with trimethylsilyl isocyanate in the presence of dimethylaminopyridine in tetrahydrofuran.
Desilylation: The resulting product is desilylated with tetrabutylammonium fluoride in tetrahydrofuran to provide the quinazoline derivative.
Dehydration: The tertiary alcohol of the quinazoline derivative is dehydrated using molecular sieves in refluxing toluene to yield an imine.
Addition: Lithium cyclopropylacetylide is added to the imine in the presence of boron trifluoride etherate to yield a racemic adduct.
Isolation: The desired (S)-enantiomer is isolated by means of chiral high-performance liquid chromatography
Industrial Production Methods
Industrial production methods for DMP-961 are not extensively documented, but the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
DMP-961 undergoes various types of chemical reactions, including:
Reduction: Reduction of the triple bond in DMP-961 with lithium aluminum hydride furnishes the corresponding olefin.
Substitution: The compound can undergo substitution reactions, particularly involving the chloro and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane or chloroform at room temperature.
Reduction: Lithium aluminum hydride in 1,2-dichlorobenzene/tetrahydrofuran.
Substitution: Various nucleophiles can be used under appropriate conditions to substitute the chloro and trifluoromethyl groups.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Olefins.
Substitution: Substituted derivatives of DMP-961.
Scientific Research Applications
Structural Characteristics
- Molecular Formula: C₁₄H₉ClF₃N₁O
- Molecular Weight: Approximately 273.65 g/mol
- Key Functional Groups:
- Chloro group
- Cyclopropylethynyl moiety
- Trifluoromethyl group
These structural elements contribute to the compound's reactivity and interaction with biological targets.
Medicinal Chemistry
-
Antitumor Activity:
- Quinazoline derivatives have been extensively studied for their antitumor properties. Research indicates that (4S)-6-Chloro-4-cyclopropylethynyl-4-trifluoromethyl-3,4-dihydro-1H-quinazolin-2-one may exhibit cytotoxic effects against various cancer cell lines.
- Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.
-
Neuropharmacology:
- The compound's structural features suggest potential applications in treating neurological disorders. Quinazoline derivatives are known to interact with neurotransmitter systems, which could lead to advancements in therapies for conditions such as anxiety and depression.
-
Enzyme Inhibition:
- There is ongoing research into how this compound may inhibit specific enzymes linked to disease pathways, particularly in cancer and metabolic disorders. Understanding these interactions is crucial for developing targeted therapies.
Interaction Studies
Research has focused on elucidating how this compound interacts with various biological targets:
- Target Identification: Identifying specific proteins or receptors that this compound binds to can provide insights into its mechanism of action.
- Optimization of Therapeutic Strategies: Interaction studies are essential for refining the design of new drugs based on this compound's structure.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is valuable:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
(4S)-6-Fluoroquinazolinone | Fluoro group instead of chloro | Enhanced stability and potential activity |
(4S)-6-Bromoquinazolinone | Bromo group instead of chloro | Different reactivity patterns |
(4S)-6-Methylquinazolinone | Methyl group at position 6 | Altered lipophilicity affecting bioavailability |
These comparisons highlight how variations in halogen substitutions and functional groups can significantly influence biological activities and pharmacological profiles.
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal demonstrated that a series of quinazoline derivatives, including this compound, exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell cycle regulation.
Case Study 2: Neuropharmacological Effects
Research investigating the effects of quinazoline derivatives on neurotransmitter systems indicated that this compound showed promise in modulating serotonin receptors, suggesting potential applications in treating mood disorders.
Comparison with Similar Compounds
Similar Compounds
Efavirenz: Another non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action.
Nevirapine: A non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus infections.
Delavirdine: Another compound in the same class with similar antiviral properties.
Uniqueness of DMP-961
DMP-961 is unique due to its specific binding affinity and non-competitive inhibition of the reverse transcriptase enzyme. It has shown potent activity against the human immunodeficiency virus type 1, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
(4S)-6-Chloro-4-cyclopropylethynyl-4-trifluoromethyl-3,4-dihydro-1H-quinazolin-2-one is a synthetic compound that belongs to the quinazoline family. Its unique structural features, including a chloro group, a cyclopropylethynyl moiety, and a trifluoromethyl group, contribute to its chemical properties and potential biological activities. The molecular formula is , with a molecular weight of approximately 273.65 g/mol .
Structural Characteristics
The compound's structure can be summarized as follows:
Feature | Description |
---|---|
Molecular Formula | |
Molecular Weight | 273.65 g/mol |
Functional Groups | Chloro, cyclopropylethynyl, trifluoromethyl |
The presence of the quinazolinone core suggests potential for various biological activities, particularly in medicinal chemistry where derivatives often exhibit antitumor properties .
Antitumor Properties
Research indicates that compounds within the quinazoline family have demonstrated significant antitumor activity. Specifically, this compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways involved in cell proliferation and survival.
HIV Activity
In combination with other antiretroviral drugs, this compound has been reported to significantly reduce HIV viral loads. This effect contributes to the prevention of immune system damage in HIV-infected individuals . The compound's mechanism of action appears to involve interference with viral replication processes and enhancement of immune responses.
Interaction Studies
Interaction studies have focused on understanding how this compound interacts with specific biological targets. Preliminary findings suggest that it may bind to certain enzymes or receptors involved in cancer progression and viral replication. Such interactions are crucial for optimizing therapeutic strategies and improving efficacy .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
(4S)-6-Fluoroquinazolinone | Fluoro group instead of chloro | Enhanced stability and potential activity |
(4S)-6-Bromoquinazolinone | Bromo group instead of chloro | Different reactivity patterns |
(4S)-6-Methylquinazolinone | Methyl group at position 6 | Altered lipophilicity affecting bioavailability |
These analogs highlight how variations in halogen substitutions and functional groups can significantly influence biological activities and pharmacological profiles .
Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that this compound exhibited dose-dependent inhibition of cell proliferation. The results showed a significant reduction in cell viability at concentrations above 10 µM.
Study 2: HIV Viral Load Reduction
In clinical trials involving HIV-infected adults, patients receiving this compound alongside standard antiretroviral therapy showed a 50% reduction in viral load after four weeks of treatment. These findings suggest its potential role as an adjunct therapy in HIV management .
Properties
IUPAC Name |
(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O/c15-9-3-4-11-10(7-9)13(14(16,17)18,20-12(21)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H2,19,20,21)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWJSIAJLBEMEN-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175699 | |
Record name | DPC 961 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214287-88-4 | |
Record name | DPC 961 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214287884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DPC 961 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DPC-961 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9U2GRQ1UF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.